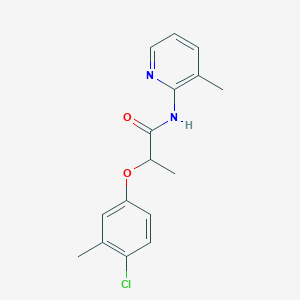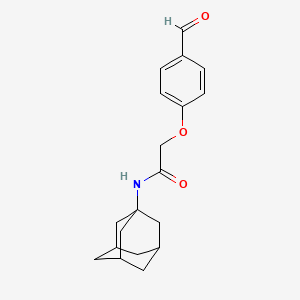![molecular formula C16H18N2O3 B4401364 N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)
N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide
Descripción general
Descripción
DPAF is a synthetic compound that belongs to the class of furan-based molecules. It was first synthesized in 2012 by researchers at the University of Tokyo. Since then, it has gained attention for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of DPAF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DPAF has been shown to inhibit the activity of the enzyme, AKT, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the enzyme, COX-2, which is involved in inflammation.
Biochemical and Physiological Effects:
DPAF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In addition, DPAF has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPAF for lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. In addition, DPAF has been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of DPAF is that its mechanism of action is not fully understood. This makes it challenging to design experiments that can fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on DPAF. One area of research is to further elucidate its mechanism of action. This will help researchers better understand how it works and design more effective experiments. Another area of research is to explore its potential as an anti-cancer agent in vivo. While DPAF has shown promise in vitro, more research is needed to determine its efficacy in animal models. Finally, researchers can explore the potential of DPAF as a lead compound for the development of new drugs with improved anti-cancer and anti-inflammatory properties.
In conclusion, DPAF is a synthetic compound that has shown promise in various scientific research applications. Its relatively simple synthesis method, low toxicity, and potential as an anti-cancer and anti-inflammatory agent make it an attractive compound for further study. While more research is needed to fully understand its mechanism of action and efficacy in vivo, DPAF has the potential to be a valuable tool in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
DPAF has shown promise in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. DPAF has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-8-5-4-7-11(12)17-14(19)13-9-6-10-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMQVQNGYSYFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)
![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)
![N-{2-[(3-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4401315.png)


![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B4401334.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4401369.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4401371.png)
